3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiophene ring, which is further connected to a prop-2-enoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of acetic anhydride to form the desired product. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses .
Comparison with Similar Compounds
Similar Compounds
3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Similar structure with a different position of the chlorine atom on the phenyl ring.
3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Another positional isomer with the chlorine atom at the para position.
3-[5-(2-Bromophenyl)thiophen-2-yl]prop-2-enoic acid: Similar compound with a bromine atom instead of chlorine.
Uniqueness
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the chlorine atom on the phenyl ring can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGWEBGESDTBT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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